cis-3-Hexenyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

- Odor Profile and Fragrance Applications: Research has primarily investigated cis-3-HI as a fragrance ingredient. Studies describe it as having a fruity and green odor profile, reminiscent of apples, pears, pineapples, and berries []. Due to this profile, research suggests its use in creating or enhancing scents for various products including perfumes, cosmetics, and food flavorings [].

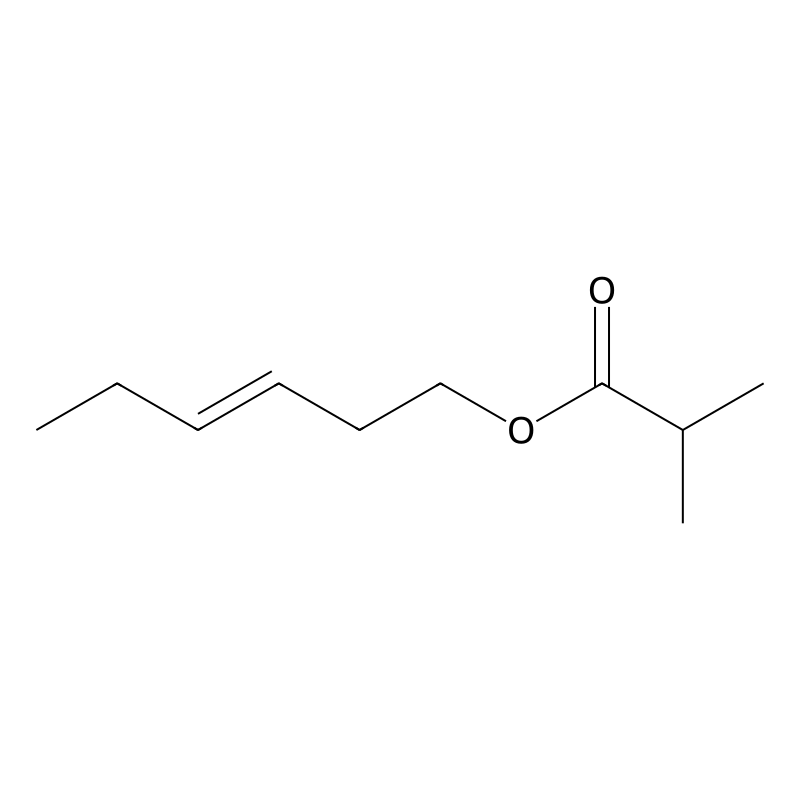

Cis-3-Hexenyl isobutyrate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is classified as an ester, formed from the reaction between cis-3-hexen-1-ol and isobutyric acid (or 2-methylpropanoic acid) through an esterification process. This compound appears as a colorless liquid with a flash point of 67°C and a boiling point of 92°C. It is known for its distinctive green and fruity aroma, reminiscent of cut grass and ripe fruits, making it valuable in the fragrance industry .

- Hydrolysis: In the presence of water, it can revert to its alcohol and acid components.

- Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The ester group can be reduced to yield alcohols.

These reactions highlight the reactivity of cis-3-hexenyl isobutyrate, particularly in atmospheric chemistry where it reacts with hydroxyl radicals, which are crucial for understanding its environmental impact .

The synthesis of cis-3-hexenyl isobutyrate typically involves an esterification reaction:

- Reactants: Combine cis-3-hexen-1-ol with isobutyric acid.

- Catalysis: Use a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the reaction.

- Conditions: Heat the mixture under reflux to promote ester formation.

This method yields cis-3-hexenyl isobutyrate efficiently while allowing for variations in conditions to optimize yield and purity .

Cis-3-Hexenyl isobutyrate finds diverse applications:

- Fragrance Industry: Utilized in perfumes and scented products for its fresh, green notes.

- Food Industry: Acts as a flavoring agent in various food products.

- Pharmaceuticals: Incorporated into formulations for enhancing sensory properties.

Its ability to impart naturalness to fruity notes makes it particularly sought after in these industries .

Studies on cis-3-hexenyl isobutyrate have focused on its interactions with hydroxyl radicals in gas-phase kinetics. These interactions are significant for understanding its atmospheric degradation processes. The reaction rate coefficients have been experimentally determined, indicating that the primary mechanism involves the addition of hydroxyl radicals to the double bond present in the compound . This information is crucial for modeling its environmental behavior and potential impacts.

Cis-3-Hexenyl isobutyrate shares structural similarities with other hexenyl esters. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-3-Hexenyl butyrate | Similar structure with butyric acid component | Less commonly used in perfumery |

| Trans-2-Hexenyl isobutyrate | Trans configuration instead of cis | More fruity and less green aroma |

| Cis-3-Hexenyl hexanoate | Different acyl group (hexanoic acid) | Unique scent profile due to longer carbon chain |

| Cis-3-Hexenyl 3-methylbutanoate | Contains a branched acyl group | Distinctive scent due to branching |

Cis-3-Hexenyl isobutyrate's unique combination of green and fruity notes distinguishes it from these similar compounds, making it particularly valuable in fragrance applications .

cis-3-Hexenyl isobutyrate is systematically named (Z)-3-hexen-1-yl isobutyrate under IUPAC guidelines. Its CAS Registry Number is 41519-23-7. This ester is derived from the reaction of isobutyric acid (2-methylpropanoic acid) with cis-3-hexen-1-ol, a branched-chain alcohol featuring a Z-configured double bond at the 3-position.

Key identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-3-hexen-1-yl isobutyrate | |

| CAS RN | 41519-23-7 | |

| EINECS | 255-424-0 | |

| PubChem CID | 87563985 |

Common Synonyms and Trade Names

This compound is recognized by multiple synonyms, including:

- β,γ-Hexenyl isobutanoate

- (Z)-Hex-3-enyl isobutyrate

- cis-3-Hexenyl i-butyrate

- VERDURAL B (trade name).

Molecular Formula and Structural Isomerism

The molecular formula is C₁₀H₁₈O₂ (molecular weight: 170.25 g/mol). Its structure features:

- A cis-3-hexenyl group (CH₂CH=CHCH₂CH₂CH₂–) with a Z-configuration double bond.

- An isobutyrate moiety (C(C)₂COO–) derived from isobutyric acid.

Structural isomerism includes:

- Positional isomers: cis-3-hexenyl butyrate and trans-2-hexenyl isobutyrate.

- Geometric isomers: trans-3-hexenyl isobutyrate (not used in perfumery).

The synthesis of cis-3-Hexenyl isobutyrate follows the fundamental principles of Fischer esterification, which represents the most widely employed methodology for ester formation in industrial applications. The reaction involves the condensation of cis-3-hexen-1-ol with isobutyric acid (2-methylpropanoic acid) in the presence of an acid catalyst [1] [2] . The molecular formula of the target compound is C₁₀H₁₈O₂ with a molecular weight of 170.25 grams per mole [1] [4] [5].

The esterification mechanism proceeds through a series of reversible steps following the classical Fischer pathway [6] [7] [8]. The initial step involves protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst, typically concentrated sulfuric acid, resulting in the formation of an oxonium ion [6] [7]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [7] [8].

The second step encompasses nucleophilic addition of the neutral alcohol (cis-3-hexen-1-ol) to the protonated carbonyl carbon, forming a tetrahedral intermediate [7] [8]. This intermediate represents a critical transition state in the reaction mechanism, where both the original alcohol and acid functionalities are temporarily preserved within the same molecular structure [6] [7].

Subsequent proton transfer steps facilitate the conversion of the tetrahedral intermediate into the final ester product [7] [8]. The hydroxyl group derived from the original carboxylic acid becomes protonated, creating a suitable leaving group (water). Elimination of water followed by deprotonation of the ester oxygen yields the final cis-3-Hexenyl isobutyrate product [7] [8].

The overall reaction can be represented as:

(CH₃)₂CHCOOH + HOCH₂CH₂CH=CHCH₂CH₃ ⇌ (CH₃)₂CHCOOCH₂CH₂CH=CHCH₂CH₃ + H₂O

The equilibrium nature of this reaction necessitates careful consideration of reaction conditions to maximize product formation and minimize hydrolysis [6] [9] [10]. The removal of water through azeotropic distillation or the use of molecular sieves represents common strategies for driving the equilibrium toward ester formation [11] [9].

Kinetic studies on similar esterification reactions have revealed that the process typically follows second-order kinetics, being first-order with respect to both the carboxylic acid and alcohol components [12] [13] [14]. The activation energy for esterification reactions generally ranges from 45 to 65 kilojoules per mole, with the specific value depending on the nature of the reactants and catalyst employed [13] [15] [16].

The reaction rate can be described by the equation:

r = k₁[RCOOH][R'OH] - k₋₁[RCOOR'][H₂O]

where k₁ represents the forward rate constant and k₋₁ the reverse rate constant [13] [17]. The equilibrium constant for esterification reactions typically ranges from 1 to 10, indicating that significant conversion can be achieved under appropriate conditions [15] [16].

Temperature plays a crucial role in both reaction kinetics and equilibrium position. While elevated temperatures increase the reaction rate according to the Arrhenius equation, excessive temperatures may lead to side reactions or decomposition of the sensitive double bond present in the cis-3-hexenyl moiety [18] [9] [14]. Optimal reaction temperatures for similar esterification processes typically range from 80 to 100 degrees Celsius [18] [11] [14].

Catalytic Processes and Yield Optimization

The catalytic framework for cis-3-Hexenyl isobutyrate synthesis encompasses both homogeneous and heterogeneous acid catalysis systems, each offering distinct advantages in terms of reaction efficiency and product selectivity [19] [20] [21]. Homogeneous acid catalysts, particularly sulfuric acid, remain the predominant choice for industrial esterification due to their high catalytic activity and cost-effectiveness [6] [21] [22].

Sulfuric acid functions as a Brønsted acid catalyst, providing protons necessary for carbonyl activation while simultaneously serving as a dehydrating agent to remove water formed during the reaction [6] [22]. The mechanism of sulfuric acid catalysis involves the formation of alkyl sulfuric acid intermediates, which act as highly reactive acylating agents [21] [22]. This dual functionality makes sulfuric acid particularly effective for driving esterification reactions to completion [22].

The optimal catalyst concentration for esterification reactions typically ranges from 1 to 5 weight percent relative to the total reactant mass [11] [12] [14]. Higher catalyst loadings generally increase reaction rates but may also promote side reactions such as alkene isomerization or polymerization, particularly problematic for compounds containing unsaturated alkyl chains like cis-3-hexenyl derivatives [11] [14].

Alternative acid catalysts have been investigated for esterification processes, including para-toluenesulfonic acid, nitric acid, and various solid acid catalysts [23] [14]. Para-toluenesulfonic acid offers advantages in terms of reduced corrosivity compared to sulfuric acid while maintaining high catalytic activity [19] [14]. Solid acid catalysts, such as Amberlyst-15 ion-exchange resins, provide benefits including simplified product separation and catalyst recovery [12] [17].

Heterogeneous catalysis using solid acid systems offers several operational advantages, including simplified downstream processing and catalyst reusability [23] [17]. The kinetic behavior of heterogeneous esterification typically follows pseudo-homogeneous models when mass transfer limitations are absent [12] [17]. For macroporous ion-exchange resins, reactant diffusion into the catalyst pores occurs readily, allowing the use of simplified kinetic expressions [12].

Process optimization for esterification reactions involves systematic evaluation of multiple parameters including temperature, catalyst concentration, reactant molar ratios, and reaction time [11] [15] [16]. Response Surface Methodology and Central Composite Design represent powerful statistical tools for identifying optimal reaction conditions while minimizing experimental effort [11] [15].

The molar ratio of alcohol to carboxylic acid significantly influences both reaction rate and equilibrium conversion [11] [12] [14]. Excess alcohol, typically in ratios ranging from 1:3 to 1:5 (acid:alcohol), drives the equilibrium toward ester formation while also serving as a reaction medium [11] [12]. However, excessive alcohol concentrations may lead to increased downstream separation costs [11].

Reaction time optimization requires balancing conversion maximization with operational efficiency [12] [13] [14]. Typical esterification reactions reach near-equilibrium conversion within 3 to 6 hours under optimal conditions [11] [12]. Extended reaction times beyond the equilibrium point do not significantly improve yields but may increase energy costs and the potential for side reactions [13] [14].

Temperature optimization involves considerations of both kinetic enhancement and thermodynamic limitations [18] [11] [15]. The van't Hoff equation describes the temperature dependence of the equilibrium constant, with most esterification reactions exhibiting slightly exothermic behavior [15] [16]. Consequently, moderate temperature increases improve reaction rates without significantly adverse effects on equilibrium conversion [11] [15].

Advanced process intensification techniques have been developed to enhance esterification efficiency [24] [25]. Mechanically induced esterification using high-speed ball milling allows reactions to proceed at room temperature with significantly reduced reaction times [24]. Microbubble-mediated reactive distillation represents another innovative approach, achieving conversions exceeding 90 percent in substantially reduced reaction times [25].

Yield optimization studies for similar ester synthesis have demonstrated the achievement of conversions ranging from 80 to 95 percent under optimized conditions [11] [12] [14]. The specific yield for cis-3-Hexenyl isobutyrate synthesis depends on careful optimization of all reaction parameters while considering the thermal sensitivity of the cis-double bond configuration [11].

Industrial Synthesis Protocols and Purification Techniques

Industrial synthesis of cis-3-Hexenyl isobutyrate requires scalable processes that maintain product quality while ensuring economic viability [18] [9] [26]. The production methodology typically involves continuous or semi-batch reactor systems designed to handle the specific requirements of esterification chemistry [18] [9].

Semi-batch reactor configurations represent the most common industrial approach for esterification processes [18] [9]. These systems allow for controlled addition of reactants while facilitating continuous removal of water through azeotropic distillation [9]. The reactor design must accommodate the equilibrium nature of esterification while providing efficient heat and mass transfer [18] [9].

Raw material specifications for industrial synthesis require high-purity cis-3-hexen-1-ol and isobutyric acid to minimize impurities in the final product [26] [27]. The cis-3-hexen-1-ol starting material must maintain its stereochemical configuration throughout the synthesis process, necessitating careful temperature control and inert atmosphere conditions when required [26].

Isobutyric acid for industrial esterification is typically produced through oxidation of isobutyraldehyde, which represents a byproduct of propylene hydroformylation [28] [27]. Alternative biosynthetic routes using engineered microorganisms have been developed, offering potential advantages in terms of sustainability and feedstock flexibility [29] [30] [31].

The industrial synthesis protocol begins with charging the reactor with the carboxylic acid component followed by catalyst addition [26]. The reactor temperature is gradually increased to the desired reaction temperature while maintaining appropriate mixing conditions [18] [26]. The alcohol component is then added either as a single charge or through controlled addition to manage heat generation [26].

Water removal during the reaction represents a critical aspect of industrial esterification processes [9] [26]. Azeotropic distillation using entrainers such as toluene or cyclohexane facilitates continuous water removal while preventing reverse hydrolysis reactions [9]. Alternative approaches include the use of molecular sieves or reactive distillation columns that combine reaction and separation in a single unit operation [9].

Reaction monitoring in industrial settings typically employs acid value determination to track conversion progress [26]. Gas chromatography provides detailed compositional analysis for quality control purposes [26]. The reaction is considered complete when the acid value reaches a predetermined target level, typically corresponding to 90-95 percent conversion [26].

Purification of cis-3-Hexenyl isobutyrate follows established protocols for ester purification, beginning with neutralization of residual acid catalyst [32] [33]. Aqueous sodium carbonate solution effectively neutralizes both sulfuric acid catalyst and unreacted carboxylic acid, forming water-soluble salts that can be removed through liquid-liquid extraction [32] [33].

The crude ester undergoes washing with aqueous solutions to remove acid impurities, residual catalyst, and water-soluble byproducts [32] [33]. Sequential washing with dilute acid (0.2 Normal sulfuric acid), water, dilute sodium hydroxide (0.2 Normal), and final water washing ensures comprehensive impurity removal [33]. Each washing step requires careful phase separation to maximize ester recovery [32].

Drying of the washed ester employs anhydrous salts such as magnesium sulfate or calcium chloride to remove residual water [32] [33]. The choice of drying agent depends on compatibility with the ester and the degree of dryness required for subsequent processing [33]. Filtration removes the spent drying agent, yielding a dried crude ester suitable for final purification [33].

Distillation represents the primary purification technique for cis-3-Hexenyl isobutyrate, taking advantage of boiling point differences between the desired product and impurities [32] [34] [35]. The ester exhibits a boiling point of 92 degrees Celsius at 20 millimeters of mercury pressure, allowing for effective separation from higher-boiling impurities [5] [34].

Vacuum distillation is typically employed to minimize thermal stress on the temperature-sensitive cis-double bond [35] [33]. The distillation system must be designed to prevent isomerization of the cis-configuration to the more thermodynamically stable trans-isomer [35]. Careful temperature control and the use of antioxidants such as alpha-tocopherol help maintain product integrity [5].

Fractional distillation provides enhanced separation efficiency, particularly for removing residual alcohol and other close-boiling impurities [32] [35]. The distillation column design must balance separation efficiency with throughput requirements while minimizing residence time at elevated temperatures [35].

Alternative purification approaches include column chromatography using silica gel stationary phases [36] [37] [38]. This technique offers exceptional purity levels, often exceeding 98 percent, but requires significant solvent consumption and may not be economically viable for large-scale production [36] [38]. The chromatographic separation exploits polarity differences between the ester product and various impurities [36] [38].

Hybrid purification processes combining extraction and distillation have demonstrated superior energy efficiency compared to conventional distillation alone [39]. These systems achieve high product purity while reducing energy consumption by approximately 30-fold compared to traditional gas-stripping methods [39]. The hybrid approach particularly benefits volatile esters like cis-3-Hexenyl isobutyrate [39].

Quality control for purified cis-3-Hexenyl isobutyrate includes verification of chemical identity, purity assessment, and evaluation of organoleptic properties [5] [40]. Gas chromatography-mass spectrometry confirms structural identity while quantitative gas chromatography determines purity levels [40]. The final product typically achieves purity levels exceeding 98 percent with characteristic green, fruity aromatic properties [5] [40].

Industrial production yields for ester synthesis typically range from 85 to 95 percent based on the limiting reactant [26] [32]. Product recovery during purification varies with the specific technique employed, with distillation achieving 85-95 percent recovery and column chromatography yielding 70-90 percent [32] [36]. Overall process yields, combining synthesis and purification, generally exceed 80 percent for well-optimized industrial processes [26] [32].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Other CAS

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index